![molecular formula C20H23N3O2 B2455458 1-Phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione CAS No. 2310124-80-0](/img/structure/B2455458.png)
1-Phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a pyrazole ring, an azabicyclo[3.2.1]octane ring, and a butane-1,4-dione group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The azabicyclo[3.2.1]octane ring is a type of bicyclic compound with a nitrogen atom . The butane-1,4-dione group is a type of diketone, which contains two carbonyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, the construction of the azabicyclo[3.2.1]octane ring, and the introduction of the butane-1,4-dione group. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole and azabicyclo[3.2.1]octane rings would likely contribute to the rigidity of the molecule, while the butane-1,4-dione group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the azabicyclo[3.2.1]octane ring, and the butane-1,4-dione group. The pyrazole ring can participate in various reactions such as substitution and addition reactions. The azabicyclo[3.2.1]octane ring can undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring, the azabicyclo[3.2.1]octane ring, and the butane-1,4-dione group could affect properties such as solubility, melting point, boiling point, and stability .Mechanism of Action
The mechanism of action of this compound is not clear without more specific information. If this compound has biological activity, it could potentially interact with various biological targets due to the presence of the pyrazole ring, the azabicyclo[3.2.1]octane ring, and the butane-1,4-dione group .
Future Directions
properties
IUPAC Name |
1-phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(15-5-2-1-3-6-15)9-10-20(25)23-16-7-8-17(23)14-18(13-16)22-12-4-11-21-22/h1-6,11-12,16-18H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRCJYHLZUBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455375.png)

![1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one](/img/structure/B2455378.png)
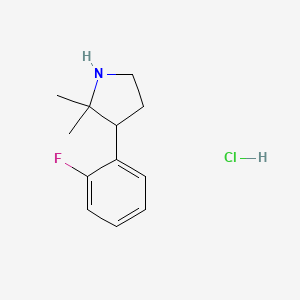
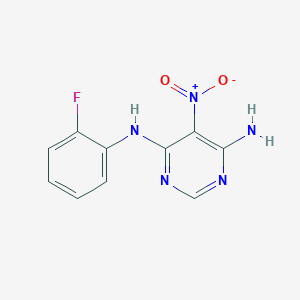

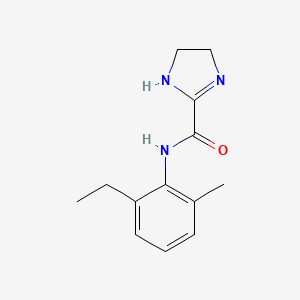
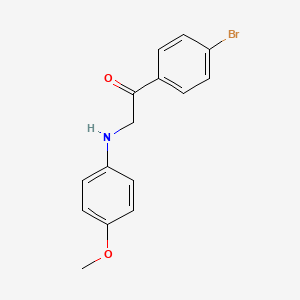
![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2455393.png)
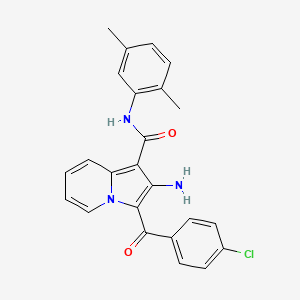
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2455395.png)
